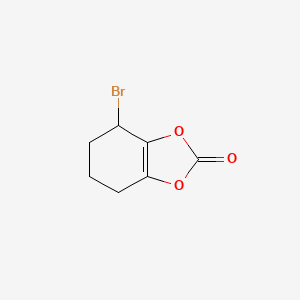![molecular formula C14H12Cl2 B14420082 1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene CAS No. 85705-05-1](/img/structure/B14420082.png)
1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene is an organic compound with the molecular formula C14H12Cl2 It is a chlorinated aromatic hydrocarbon, characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene typically involves the chlorination of 2-[(2-chlorophenyl)methyl]-3-methylbenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Friedel-Crafts Alkylation: The initial step involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 2-[(2-chlorophenyl)methyl]-3-methylbenzene.
Chlorination: The intermediate product is then subjected to chlorination using chlorine gas and a catalyst such as FeCl3 to obtain the final product, this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of phenols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives or benzaldehyde derivatives.
Reduction: Formation of less chlorinated benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. Additionally, it can interact with cellular receptors, altering signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
1-Chloro-2-methylbenzene: A simpler chlorinated benzene derivative with one chlorine atom and one methyl group.
2-Chlorotoluene: Another chlorinated benzene derivative with a chlorine atom and a methyl group in different positions.
1,2-Dichlorobenzene: A compound with two chlorine atoms attached to adjacent carbon atoms on the benzene ring.
Uniqueness: 1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene is unique due to the presence of both a chlorinated phenylmethyl group and a methyl group on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
85705-05-1 |
|---|---|
Formule moléculaire |
C14H12Cl2 |
Poids moléculaire |
251.1 g/mol |
Nom IUPAC |
1-chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C14H12Cl2/c1-10-5-4-8-14(16)12(10)9-11-6-2-3-7-13(11)15/h2-8H,9H2,1H3 |
Clé InChI |
RIQAFHUUJLPKBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
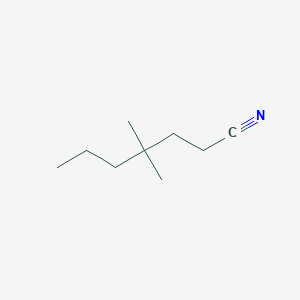
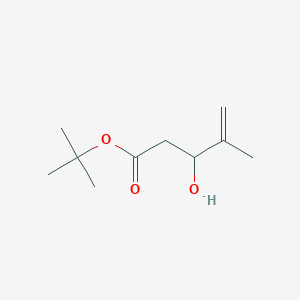
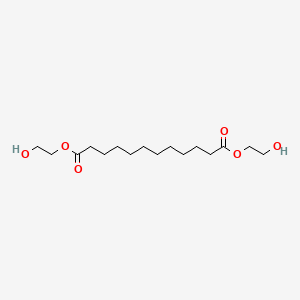
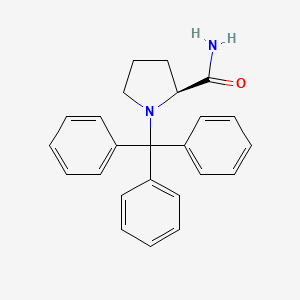
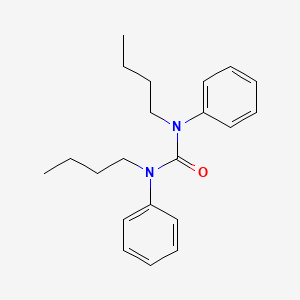
![Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane](/img/structure/B14420056.png)
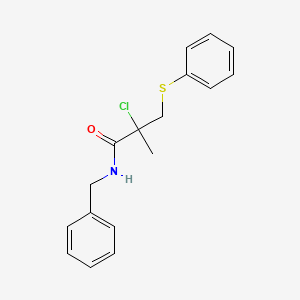
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
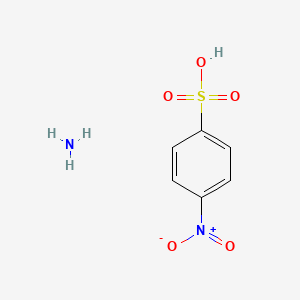
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)
